molecular formula C8H6F3NS B13155849 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide

2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide

Cat. No.: B13155849
M. Wt: 205.20 g/mol
InChI Key: ILIUIDRRZNOILJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide is a fluorinated organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide typically involves the reaction of 4-fluorobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique chemical properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide can be compared with other fluorinated ethanethioamide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F3NS

Molecular Weight

205.20 g/mol

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H6F3NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

ILIUIDRRZNOILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=S)N)(F)F)F

Origin of Product

United States

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